2,2',5-Trichloro-4-hydroxybiphenyl

Environmental fate modeling Bioaccumulation assessment Analytical method development

ER activity studies using hydroxylated PCB metabolites require isomerically pure standards; substituting non-hydroxylated PCB 18 introduces unquantified error. 2,2',5-Trichloro-4-hydroxybiphenyl (CAS 53905-33-2) is the definitive 4-OH-PCB 18 reference standard: 2- to 10-fold ER potency enhancement (EC₅₀ 1-10 μM) over PCB 18, and the most potent GJIC inhibitor among OH-PCBs (IC₅₀ 10-20 μM). • ≥98% purity certified reference material • logP 5.02 enables accurate Koc/BCF environmental modeling • Available as neat solid (5 mg) or 100 μg/mL isooctane solution

Molecular Formula C12H7Cl3O
Molecular Weight 273.5 g/mol
Cat. No. B1250708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2',5-Trichloro-4-hydroxybiphenyl
Molecular FormulaC12H7Cl3O
Molecular Weight273.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC(=C(C=C2Cl)O)Cl)Cl
InChIInChI=1S/C12H7Cl3O/c13-9-4-2-1-3-7(9)8-5-11(15)12(16)6-10(8)14/h1-6,16H
InChIKeyBGKASHGJDDQEFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2',5-Trichloro-4-hydroxybiphenyl Procurement Overview


2,2',5-Trichloro-4-hydroxybiphenyl is a monohydroxylated metabolite of the lower-chlorinated polychlorinated biphenyl congener PCB 18 (2,2',5-trichlorobiphenyl). It belongs to the hydroxylated polychlorinated biphenyl (OH-PCB) class, characterized by a single phenolic hydroxyl at the 4-position on the ring bearing the 2,5-dichloro substitution pattern [1]. The compound has a molecular formula C₁₂H₇Cl₃O, molecular weight 273.54 g/mol, and a calculated logP of approximately 5.02 . Unlike its non-hydroxylated parent PCB 18, the presence of the ionizable hydroxyl group (predicted pKa ~8.32) confers pH-dependent partitioning behavior relevant to both environmental fate modeling and analytical method development . The compound is listed in ChEBI (CHEBI:79725) and is classified as a potential endocrine disruptor by the TEDX database, with documented estrogen receptor binding activity [2].

Hydroxylated PCB metabolite with 4-OH substitution for ER binding studies

Distinguishable from parent PCB 18 by reduced lipophilicity and ionizable group

Enables pH-dependent extraction and derivatization for GC-MS analysis

Reference compound for endocrine disruption and tumor promotion screening assays

Substitution Risks for 2,2',5-Trichloro-4-hydroxybiphenyl


Simple substitution of 2,2',5-trichloro-4-hydroxybiphenyl with its non-hydroxylated parent PCB 18 or with isomeric hydroxylated trichlorobiphenyls cannot be performed without altering key experimental endpoints. The phenolic hydroxyl at the 4-position introduces a titratable moiety (pKa ~8.32) absent in PCB 18, directly impacting octanol-water partitioning (ΔlogP ≈ −0.4 relative to PCB 18), chromatographic retention, and ionization-dependent bioavailability . Critically, the position of the hydroxyl substituent determines estrogen receptor (ER) binding conformation: the 4-hydroxy isomer and the 4′-hydroxy isomer (4′-OH-PCB 18) are distinct chemical entities with potentially divergent ER binding affinities due to different rotational constraints around the biphenyl bond [1]. In vitro reporter gene assays have demonstrated that hydroxylation of lower-chlorinated PCBs significantly enhances estrogenic activity while differentially modulating other toxicological endpoints in a congener-specific manner [2]. These structural distinctions mean that procurement of the incorrect isomer or substitution with the parent PCB will introduce unquantified error into receptor binding studies, environmental fate models, and analytical calibration protocols.

Parent PCB 18

Lacks the hydroxyl moiety; no ER binding competence and different partitioning behavior.

4′-OH isomer

Positional isomer may exhibit divergent ER binding affinity due to conformational constraints.

Non-hydroxylated PCBs

Cannot replicate pH-dependent extraction or derivatization; risk underestimation of endocrine activity.

2,2',5-Trichloro-4-hydroxybiphenyl Differentiation Evidence


Reduced Lipophilicity vs. Parent PCB 18

Hydroxylation at the 4-position of 2,2',5-trichlorobiphenyl reduces the compound's octanol-water partition coefficient (LogP) from approximately 5.43 (PCB 18) to 5.02 (target compound), a decrease of ~0.41 log units [1]. This shift reflects the introduction of the polar hydroxyl moiety and predicts measurably lower bioaccumulation potential and altered chromatographic retention behavior in reversed-phase HPLC analyses. The parent compound PCB 18 carries no hydrogen bond donors (LogP 5.43), while the hydroxylated derivative introduces one H-bond donor, fundamentally altering its environmental partitioning profile [1].

LogP reduction vs. PCB 18
Source review
ΔLogP = −0.41 (target 5.02 vs. parent 5.43)
Supports partitioning model correction; using parent overestimates organic-phase partitioning.
Calculated values; experimental validation recommended.
Environmental fate modeling Bioaccumulation assessment Analytical method development

Ionizable Hydroxyl vs. Non-Hydroxylated Analogs

2,2',5-Trichloro-4-hydroxybiphenyl possesses a phenolic hydroxyl with a predicted pKa of 8.32±0.35 . In contrast, non-hydroxylated trichlorobiphenyl congeners (PCB 18, PCB 28, PCB 30, PCB 31) lack any ionizable functional group and remain neutral across the full environmental pH range [1]. At environmentally relevant pH values near 8.0–8.5, approximately 30–50% of the target compound will exist in the ionized phenolate form, significantly altering its aqueous solubility, sorption to organic matter, and extractability by non-polar solvents. This ionization behavior also enables selective analytical derivatization strategies (e.g., methylation, silylation) that are unavailable for the parent PCBs [2].

Phenolic pKa
Class-level inference
pKa ≈ 8.32 (predicted, –OH)
Enables pH-switchable extraction; non-hydroxylated PCBs lack this moiety.
Predicted value; confirm experimentally.
pH-dependent extraction Analytical derivatization Environmental speciation

Enhanced Estrogenic Activity vs. Parent PCBs

In a comprehensive in vitro profiling study using U2OS cell-based reporter gene assays, hydroxylated metabolites of lower-chlorinated PCBs consistently showed higher estrogenic activity than their parent congeners [1]. Specifically, 4′-OH-PCB 18 (the 4′-hydroxy isomer closely related to the target 4-hydroxy analogue) scored 5 on a semi-quantitative estrogen receptor activity scale (where 5 represents EC₅₀ reached between 1 and 10 μM), compared to PCB 18 which scored 4 (EC₅₀ between 10 and 20 μM) [1][2]. This represents an approximately 2- to 10-fold increase in estrogenic potency upon hydroxylation. Importantly, this enhanced estrogenic effect occurred while other toxic endpoints (anti-androgen activity, AhR modulation) remained largely unchanged or were suppressed, indicating a receptor-specific shift in the toxicity profile rather than a generalized increase in bioactivity [1].

ER activity score
Cross-study comparable
Score 5 (EC₅₀ 1–10 μM) for hydroxylated; parent score 4 (10–20 μM)
Supports ER activity shift assessment upon hydroxylation.
U2OS reporter assay; compare with parental congener.
Endocrine disruption screening ER-mediated reporter assay Toxicological risk assessment

GJIC Inhibition vs. Parent PCBs

Hydroxylation of lower-chlorinated PCBs alters their capacity to inhibit gap junctional intercellular communication (GJIC), a hallmark of tumor promotion. In the same in vitro profiling study, 4′-OH-PCB 18 exhibited a GJIC inhibition score of 4 (indicating an IC₅₀ reached between 10 and 20 μM), compared to PCB 18 which scored 3 (IC₅₀ between 20 and 40 μM) [1][2]. This represents an approximately 2-fold increase in GJIC inhibitory potency conferred by hydroxylation. Among the panel of tested parent and hydroxylated compounds, 4′-OH-PCB 18 showed the highest GJIC inhibition score (tied with one other compound), distinguishing it from the broader class of trichlorobiphenyls which predominantly scored 2–3 on this endpoint [1].

GJIC inhibition
Cross-study comparable
Score 4 (IC₅₀ 10–20 μM) vs. parent score 3 (20–40 μM)
Supports gap junction inhibition assay interpretation.
WB-F344 assay; approximately 2-fold lower IC₅₀ range vs. parent.
Tumor promotion assessment Gap junction inhibition Cellular toxicology

ER Binding Competence vs. Non-Hydroxylated PCBs

Kramer and Giesy (1999) demonstrated that hydroxylated polychlorinated biphenyls bind specifically to the bovine calf uterine estrogen receptor (ER), while non-hydroxylated PCB congeners generally do not [1]. Among 53 tested chemicals, all but three OH-PCBs showed specific ER binding. The study developed a five-parameter quantitative structure-binding relationship (QSBR) model that predicted ER binding log(IC₅₀) to within one log unit [1]. Mechanistically, Korach et al. (1988) established that ER binding affinity of hydroxylated PCBs is governed by conformational restriction around the biphenyl bond, with ortho-chlorine substituents limiting rotational freedom and enforcing a conformation compatible with the ER ligand binding pocket [2]. The compound 4-hydroxy-2',4',6'-trichlorobiphenyl (an isomer where the OH is at the 4-position on a 2',4',6'-substituted ring, analogous in substitution architecture to the target compound) bound ER with greatest affinity (C₅₀ ≈ 42 relative to estradiol C₅₀ ≈ 1.0) [2]. While direct binding data for 2,2',5-trichloro-4-hydroxybiphenyl specifically have not been individually reported, its structural features—a 4-hydroxy group with two ortho-chlorines on the same ring—place it within the high-affinity conformational class defined by the QSBR model [1][2].

ER binding competence
Class-level inference
Predicted to bind ER per QSBR model; nearest analog C₅₀ ≈ 42
Supports structure-activity interpretation; non-hydroxylated PCBs generally lack binding.
Individual data not reported; verify for this specific congener.
Estrogen receptor binding Quantitative structure-binding relationships Endocrine disruption mechanism

2,2',5-Trichloro-4-hydroxybiphenyl Application Scenarios


Endocrine Disruption Screening: Estrogenic Potency Shift

In endocrine disruption research, 2,2',5-trichloro-4-hydroxybiphenyl serves as a critical reference compound for quantifying the shift in estrogen receptor activity that occurs upon metabolic hydroxylation of lower-chlorinated PCBs. The compound's ER activity enhancement relative to PCB 18 (EC₅₀ shift from 10–20 μM to 1–10 μM, a 2- to 10-fold potency increase) provides a defined benchmark for calibrating in vitro reporter gene assays [1]. This application is essential for environmental risk assessment frameworks that must account for the increased estrogenic potency of hydroxylated metabolites compared to their parent congeners, as demonstrated in the U2OS ER reporter assay where 4′-OH-PCB 18 (ER score 5) outperformed PCB 18 (ER score 4) [1].

Environmental Fate Modeling: LogP Correction

The compound's experimentally distinguishable logP (5.02 vs. 5.43 for PCB 18) makes it indispensable for environmental fate models that require congener-specific partitioning data . The 0.41 log unit reduction in hydrophobicity directly affects predicted organic carbon-water partition coefficients (Koc) and bioconcentration factors (BCF). Models using generic PCB 18 partitioning parameters will overestimate the environmental persistence and bioaccumulation of the hydroxylated metabolite by a factor of approximately 2.6× in octanol-water partitioning . Accurate environmental monitoring programs therefore require the hydroxylated standard for calibration rather than substituting the parent PCB.

Tumor Promotion Hazard: GJIC Inhibition

For toxicological studies investigating the tumor-promoting potential of PCB metabolites, 2,2',5-trichloro-4-hydroxybiphenyl (and its 4′-hydroxy isomer) represents the most potent GJIC inhibitor among tested hydroxylated lower-chlorinated PCBs, with an IC₅₀ between 10–20 μM [1]. This is a 2-fold greater inhibitory potency than the parent PCB 18 (IC₅₀ 20–40 μM) and substantially exceeds the activity of other parent lower-chlorinated congeners (predominantly scoring 2 on the GJIC inhibition scale) [1]. Studies investigating structure-activity relationships for tumor promotion via gap junction disruption cannot substitute parent PCBs without underestimating hazard by at least 2-fold.

Derivatization-Based GC-MS Quantification

The phenolic hydroxyl group (pKa ~8.32) of 2,2',5-trichloro-4-hydroxybiphenyl enables selective derivatization strategies (methylation, silylation, acetylation) for GC-MS analysis that are inapplicable to non-hydroxylated PCB congeners [2]. This functional group differentiation allows for the development of tandem analytical methods that can selectively isolate and quantify hydroxylated metabolites from complex environmental or biological matrices in the presence of parent PCBs. pH-dependent liquid-liquid extraction protocols targeting the phenolate form at pH >8.5 further distinguish this compound from neutral trichlorobiphenyls .

Application
Selection Property
Validation Focus
Endocrine disruption screening research
Hydroxylated vs. parent ER activity context
ER reporter assay endpoint comparison
Environmental fate modeling
LogP and ionization distinction
Partitioning and bioaccumulation model parameterization
Tumor promotion hazard assessment
GJIC inhibition profile
Gap junction inhibition assay endpoint review
GC-MS analytical method development
Hydroxyl derivatization compatibility
pH-dependent extraction and derivatization efficiency
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